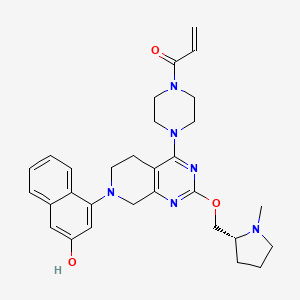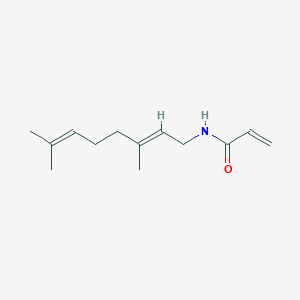
Biotin-11-deoxycytidine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-11-deoxycytidine-5’-triphosphate is a modified nucleotide that combines biotin, an 11-atom linker, and deoxycytidine-5’-triphosphate. This compound is primarily used in molecular biology for labeling and detection purposes. The biotin moiety allows for efficient interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
Biotin-11-deoxycytidine-5’-triphosphate is synthesized by attaching a biotin molecule to deoxycytidine-5’-triphosphate via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of Biotin-11-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves automated synthesis machines, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反应分析
Types of Reactions
Biotin-11-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups for different labeling purposes.
Enzymatic Incorporation: It can be incorporated into DNA via enzymatic reactions such as nick translation, random priming, or 3’-end terminal labeling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Enzymes: DNA polymerases, reverse transcriptase, and terminal transferase.
Buffers: Tris-HCl buffer at pH 7.5 is commonly used to maintain optimal reaction conditions.
Major Products Formed
The major products formed from these reactions are biotin-labeled DNA or cDNA probes, which can be detected using streptavidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .
科学研究应用
Biotin-11-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA probes for various analytical techniques.
Biology: Employed in in situ hybridization, microarray gene profiling, and other molecular biology assays.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.
Industry: Applied in the production of biotinylated DNA for research and development purposes
作用机制
The mechanism of action of Biotin-11-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The biotin moiety allows for subsequent detection using avidin or streptavidin conjugates. This interaction is highly specific and strong, enabling efficient detection and analysis of the labeled DNA.
相似化合物的比较
Similar Compounds
Biotin-11-deoxyuridine-5’-triphosphate: Similar in structure but contains deoxyuridine instead of deoxycytidine.
Biotin-16-dUTP: Another biotin-labeled nucleotide used for similar applications but with a different linker length.
Uniqueness
Biotin-11-deoxycytidine-5’-triphosphate is unique due to its specific linker length, which provides optimal substrate properties and labeling efficiency. This makes it particularly suitable for applications requiring high sensitivity and specificity .
属性
分子式 |
C28H46N7O16P3S |
|---|---|
分子量 |
861.7 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 |
InChI 键 |
JZKGHPGIZWCMBI-VPHBQDTQSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)


![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)


